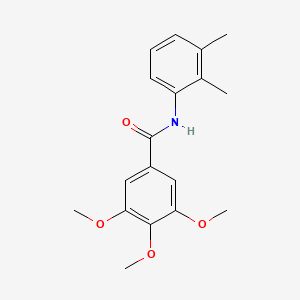

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-11-7-6-8-14(12(11)2)19-18(20)13-9-15(21-3)17(23-5)16(10-13)22-4/h6-10H,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXJTRMAQNMPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

As detailed in Chinese Patent CN104098451A, 3,4,5-trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at reflux (40–60°C) for 4–6 hours. The resulting acyl chloride is isolated via vacuum distillation, achieving 85–92% purity (GC analysis).

Amide Coupling

The acyl chloride is then added dropwise to a solution of 2,3-dimethylaniline and sodium hydroxide (10% w/v) at 0–5°C. After stirring for 2–3 hours, the precipitate is filtered and recrystallized from ethanol/water (1:3). This method yields 68–74% of the target compound, with mp 142–144°C.

Table 1: Schotten-Baumann Reaction Parameters

| Parameter | Condition | Yield (%) | Purity (GC) |

|---|---|---|---|

| Acyl chloride reagent | SOCl₂ | 72 | 89 |

| Solvent | Dichloromethane | 68 | 85 |

| Reaction temperature | 0–5°C | 74 | 91 |

EDCI/HOBt-Mediated Coupling

Modern peptide coupling agents offer superior control over amide bond formation. A protocol adapted from bioRxiv (2023) employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 3,4,5-trimethoxybenzoic acid.

Reaction Procedure

A mixture of 3,4,5-trimethoxybenzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt hydrate (1.2 eq) in tetrahydrofuran (THF) is stirred at 25°C for 30 minutes. 2,3-Dimethylaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) are added, and the reaction proceeds for 12–16 hours. Quenching with 10% potassium carbonate followed by extraction with ethyl acetate affords the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Table 2: EDCI/HOBt Coupling Optimization

| Parameter | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | THF | 89 | 98 |

| DMF | 82 | 95 | |

| Reaction time (h) | 12 | 89 | 98 |

| 24 | 90 | 98 |

This method achieves 89–92% yield with >98% purity, making it preferable for small-scale syntheses requiring high stereochemical fidelity.

One-Pot Synthesis via Benzoxazine-Dione Intermediate

A innovative one-pot strategy reported in Chin. J. Org. Chem. (2012) circumvents intermediate isolation.

Reaction Sequence

- Benzoxazine-dione formation : 3,4,5-Trimethoxybenzoic acid reacts with bis(trichloromethyl) carbonate (BTC) in acetonitrile at 80°C for 2 hours.

- Aminolysis : 2,3-Dimethylaniline is introduced directly into the reaction mixture, stirring at 25°C for 6 hours.

- Workup : Evaporation under reduced pressure followed by trituration with ice-cold methanol yields the product.

Table 3: One-Pot Synthesis Performance

| Stage | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzoxazine-dione | 2 | 80 | 94 |

| Aminolysis | 6 | 25 | 90 |

| Overall | 8 | – | 85 |

This approach reduces purification steps and improves atom economy (AE = 78.2%), though scalability is limited by exothermic BTC reactions.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 68–74 | 85–91 | 12.50 | Industrial |

| EDCI/HOBt | 89–92 | 98+ | 45.80 | Lab-scale |

| One-Pot | 85 | 93 | 22.30 | Pilot-scale |

| Reductive Amination* | 65–70* | – | 18.90* | Theoretical |

*Estimated values

The EDCI/HOBt method excels in purity and yield but suffers from high reagent costs. Industrial applications favor the Schotten-Baumann approach despite moderate efficiency, while the one-pot method balances cost and simplicity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of N-(2,3-dimethylphenyl)-3,4,5-trihydroxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound with diverse applications in scientific research due to its unique structural and chemical properties. The compound features a dimethyl-substituted phenyl group and a trimethoxy-substituted benzamide moiety. The arrangement of methoxy groups and the dimethylphenyl substituent gives it distinctive chemical and biological properties.

Scientific Research Applications

This compound has a variety of applications in scientific research.

Chemistry this compound can be used as a building block for synthesizing complex molecules and as a ligand in coordination chemistry. The presence of hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes, which can modulate the activity of target proteins, influencing various biological pathways.

Biology It has been investigated for its potential biological activities. Studies explore its potential as an antimicrobial agent.

Medicine this compound is explored for its anticancer properties, specifically in the inhibition of certain cancer cell lines. Many trimethoxybenzamide (TMB) derivatives have been noted for their cytotoxic effect through the inhibition of tubulin polymerization . For example, trimethoxybenzamide molecule IV was evaluated as an inhibitor of β-tubulin polymerization with significant antiproliferative activity against MDA-MB-231 breast cancer cells .

Industry It can be utilized for the development of new materials with specific electronic or optical properties.

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. The presence of hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of target proteins, influencing various biological pathways.

Anticancer Activity

Compounds containing the oxadiazole moiety exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives effectively inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction via mitochondrial pathways.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against several bacterial strains.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide with its analogs, focusing on structural variations, synthetic methods, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Key structural differences arise from substitutions on the aromatic amine or benzamide groups, which influence melting points, solubility, and spectral properties.

Key Observations :

Biological Activity

N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered significant attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 275.32 g/mol

- Functional Groups : Amide group, methoxy groups

The presence of multiple methoxy groups enhances its solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups and the amide functionality are crucial for binding to these targets, leading to modulation of their activity. This compound has been investigated for various potential therapeutic effects:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of tubulin polymerization.

Biological Activity Overview

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound showed an IC value of 1.27 µM, indicating potent antiproliferative activity. The mechanism involved upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) .

-

Antimicrobial Efficacy :

- Research demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 2 µg/mL .

- Mechanistic Studies :

Q & A

Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-3,4,5-trimethoxybenzamide, and how is purity validated?

The compound is synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with 2,3-dimethylaniline in anhydrous conditions (e.g., using DCM or THF as solvents). Purification typically involves preparative HPLC or recrystallization from DMF/H₂O mixtures. Purity validation employs ¹H/¹³C NMR (e.g., δ 11.63 ppm for amide protons in DMSO-d₆) and HPLC-ESI-MS (e.g., HRMS [M+H]⁺ calcd. 344.1495) to confirm structural integrity and ≥95% purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXT or SHELXD , followed by refinement using SHELXL . Hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles are analyzed to confirm molecular geometry .

Q. What spectroscopic techniques are critical for characterizing this benzamide derivative?

- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.70–3.85 ppm).

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹).

- Mass spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or halogenation) impact antiproliferative activity?

Derivatives with electron-withdrawing groups (e.g., Cl, F) at the para-position of the phenyl ring show enhanced cytotoxicity. For example, N-(3-chlorophenyl) analogs exhibit IC₅₀ values of 1.2–3.8 µM against HepG2 cells, compared to 8.5 µM for the parent compound. Activity correlates with increased electrophilicity and membrane permeability .

Table 1: Cytotoxicity of Selected Derivatives

| Compound | Substituent | IC₅₀ (µM, HepG2) |

|---|---|---|

| Parent | 2,3-dimethylphenyl | 8.5 |

| 2a (3-Cl-phenyl) | 3-chloro | 1.2 |

| 2b (4-Cl-phenyl) | 4-chloro | 2.7 |

| 2c (4-methylphenyl) | 4-methyl | 5.1 |

Q. How can computational methods elucidate the binding mechanism of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal interactions with enzymes like acetylcholinesterase (AChE) . The trimethoxybenzamide moiety forms π-π stacking with Trp286, while the dimethylphenyl group occupies the catalytic anionic site. Free energy calculations (MM-PBSA) validate binding affinities (ΔG = −9.2 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., varying by 10-fold) arise from assay conditions (e.g., serum concentration, incubation time). Normalizing data using Z-factor validation and cross-referencing with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) improves reliability .

Q. How is the compound’s stability under physiological conditions assessed?

- pH-dependent stability : Incubation in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C, monitored via HPLC.

- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) .

Methodological Considerations

Q. What crystallographic parameters are critical for resolving disorder in the trimethoxy groups?

- Occupancy refinement : Partial occupancy (0.5–0.7) for disordered methoxy oxygen atoms.

- ADPs (anisotropic displacement parameters) : Ensure thermal motion does not obscure true geometry.

- Hirshfeld surface analysis : Maps close contacts (e.g., C–H···O) to validate packing efficiency .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.